HTS Bioactivity Fingerprint: Multi‑Target Engagement in PubChem‑Deposited Assays
The compound shows a distinct HTS activity signature across five deposited PubChem bioassays (JHICC_RGS_Act_HTS, OPRM1-OPRD1_AG_LUMI_1536, ADAM17_INH_QFRET_1536, CHRM1_AG_FLUO8_1536, and BCCG-A405-UPR-XBP1-PrimaryAgonist-Assay) . For example, in the RGS4 regulator assay (AID 463111) it was classified as an 'active' hit at a single concentration of 10 µM, while the benzohydrazide analog (CAS 851980-33-1) was inactive in the same assay under identical conditions . This qualitative difference in screening outcome demonstrates that the propanehydrazide side‑chain is critical for RGS4 engagement.
| Evidence Dimension | HTS activity call at 10 µM in RGS4 Regulator Assay |
|---|---|
| Target Compound Data | Active (Hit identified) |
| Comparator Or Baseline | N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide: Inactive |
| Quantified Difference | Qualitative binary difference (Active vs. Inactive) |
| Conditions | Johns Hopkins Ion Channel Center; cell-based HTS; RGS4 isoform 2 [Homo sapiens]; single‑point 10 µM |
Why This Matters
This binary difference in a validated HTS assay provides a direct functional rationale for selecting the propanehydrazide compound over the benzohydrazide analog in RGS4‑focused screening projects.
